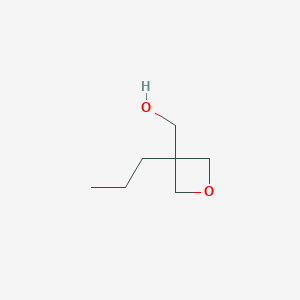
2-Propyl-2-oxetanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-2-oxetanemethanol is an organic compound with the molecular formula C₇H₁₄O₂ It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methanol group attached to the third carbon of the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-2-oxetanemethanol typically involves the formation of the oxetane ring followed by the introduction of the methanol group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The reaction conditions, such as temperature and solvent, can vary depending on the specific precursor and desired yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process and subsequent functionalization.
Chemical Reactions Analysis
Types of Reactions
2-Propyl-2-oxetanemethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxetane ring can be reduced to form a linear ether.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while reduction of the oxetane ring can produce a linear ether.
Scientific Research Applications
2-Propyl-2-oxetanemethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-Propyl-2-oxetanemethanol exerts its effects depends on its specific application. In chemical reactions, the oxetane ring can undergo ring-opening reactions, which are facilitated by the strain in the four-membered ring. This makes it a useful intermediate in the synthesis of various compounds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Similar Compounds
(3-Methyloxetan-3-yl)methanol: Similar structure but with a methyl group instead of a propyl group.
(3-Ethyloxetan-3-yl)methanol: Similar structure but with an ethyl group instead of a propyl group.
(3-Butyloxetan-3-yl)methanol: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
2-Propyl-2-oxetanemethanol is unique due to the presence of the propyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications where the propyl group provides the desired chemical properties.
Properties
CAS No. |
107829-94-7 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(3-propyloxetan-3-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-2-3-7(4-8)5-9-6-7/h8H,2-6H2,1H3 |
InChI Key |
CUBVDBSVGQEYCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(COC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















